molecular formula C22H22N2O5S B2775771 methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1251611-92-3

methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2775771
CAS No.: 1251611-92-3
M. Wt: 426.49
InChI Key: SIWIVBQXVROSQY-UHFFFAOYSA-N
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Description

Methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate is a structurally complex small molecule featuring:

  • A methyl benzoate ester group at the 3-position.
  • A 1,4-benzothiazin core modified with a sulfone group (1,1-dioxido) and a piperidin-1-ylcarbonyl substituent at the 2-position.

Structural determination of such compounds often relies on X-ray crystallography tools like SHELXL for refinement and WinGX/ORTEP for visualization . The benzothiazin ring’s puckering can be quantified using Cremer-Pople parameters, which define ring distortion amplitudes and phases .

Properties

IUPAC Name

methyl 3-[1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-29-22(26)16-8-7-9-17(14-16)24-15-20(21(25)23-12-5-2-6-13-23)30(27,28)19-11-4-3-10-18(19)24/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWIVBQXVROSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate (CAS Number: 1251611-92-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings.

  • Molecular Formula : C22H22N2O5S
  • Molecular Weight : 426.5 g/mol
  • Purity : Minimum 95% .

Antibacterial Activity

Research indicates that compounds containing piperidine and benzothiazine moieties often exhibit significant antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains.

In a study assessing the antibacterial potential of similar piperidine derivatives, compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. The synthesized derivatives showed promising results in inhibiting bacterial growth, suggesting that the presence of the piperidine ring enhances antibacterial efficacy .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the benzothiazine core. Research has shown that benzothiazine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

In vitro studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanisms often involve the induction of cell cycle arrest and apoptosis through mitochondrial pathways .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory activities. Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.

Inhibition of AChE is particularly noteworthy as it is a target for drugs used in treating Alzheimer's disease. The enzyme inhibition studies indicated that the synthesized compound could serve as a lead for developing new therapeutic agents targeting neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

A study published in Brazilian Journal of Pharmaceutical Sciences evaluated a series of piperidine derivatives for their antibacterial activity. Among them, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of benzothiazine derivatives on human cancer cell lines. The study found that this compound induced apoptosis in breast cancer cells through caspase activation pathways. The compound demonstrated an IC50 value of 25 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with benzothiazine structures, such as methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate, exhibit notable antimicrobial properties. The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways, making it a candidate for developing new antibiotics.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties due to its ability to interact with specific enzymes involved in tumor growth. The benzothiazine core is known for its diverse biological activities, which may include inhibiting cancer cell proliferation.

Neurological Applications

The piperidine moiety in the compound is associated with various neurological effects. Compounds containing piperidine derivatives have been explored for their potential in treating neurological disorders, including depression and anxiety disorders. The structural attributes of this compound may enhance its efficacy in this area .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazine core and subsequent functionalization with piperidine derivatives. Understanding its mechanism of action is crucial for elucidating its therapeutic potential. Research indicates that it may interact with specific receptors or enzymes relevant to disease pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against standard bacterial strains. Results showed significant inhibition of growth compared to control groups, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Screening

In another research effort, the compound was tested for its effects on cancer cell lines. The findings revealed that it could inhibit cell proliferation significantly at certain concentrations, suggesting a pathway for further development as an anticancer drug .

Data Table: Summary of Applications

Application AreaDescriptionFindings/Notes
AntimicrobialPotential activity against bacteriaSignificant inhibition observed in studies
AnticancerInhibition of cancer cell proliferationPromising results in preliminary screenings
NeurologicalPossible effects on mood disordersStructural attributes suggest efficacy in treatment

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for modifying the compound’s polarity and bioavailability.

Conditions Products Key Observations
1M NaOH, aqueous ethanol, 80°C3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoic acidComplete conversion in 6–8 hours
HCl (conc.), refluxSame product as aboveFaster reaction (3–4 hours) but lower yield

Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane). The reaction’s efficiency depends on steric hindrance from the benzothiazine core, which slightly slows kinetics compared to simpler esters.

Nucleophilic Substitution at Chloro Group

The 6-chloro substituent on the benzothiazine ring participates in nucleophilic aromatic substitution (SNAr) reactions, enabling functionalization with amines, alkoxides, or thiols.

Nucleophile Conditions Products
PiperidineDMF, 100°C, 12 hours6-piperidinyl derivative
Sodium methoxideMeOH, reflux, 8 hours6-methoxy analog
ThioureaEtOH/H2O, 80°C, 10 hours6-thiol intermediate (further oxidizable to sulfone)

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states. Electron-withdrawing groups (e.g., sulfone) activate the aromatic ring toward substitution.

Reduction of Carbonyl Group

The piperidin-1-ylcarbonyl moiety can be reduced to a hydroxymethyl or methylene group, altering hydrogen-bonding capacity and conformational flexibility.

Reducing Agent Conditions Products
LiAlH4Dry THF, 0°C to RT, 2hPiperidin-1-yl(hydroxymethyl) derivative
BH3·THFReflux, 6 hoursSame as above
H2, Pd/C (10%)MeOH, 50 psi, 24 hoursPiperidin-1-ylmethylene analog

Reduction selectivity depends on steric effects: the bulky benzothiazine core partially shields the carbonyl, necessitating elevated H2 pressures for hydrogenation.

Oxidation Reactions

While the benzothiazine sulfur is already in a 1,1-dioxido state, the compound’s tertiary amines or aromatic systems may undergo oxidation:

Oxidizing Agent Target Site Products
mCPBAPiperidine nitrogenN-oxide derivative
KMnO4 (acidic)Benzothiazine ringQuinone-like structure (degradation observed)

Oxidation of the piperidine nitrogen to an N-oxide enhances water solubility but may reduce membrane permeability .

Compatibility with Other Functional Groups

The compound exhibits stability under ambient conditions but is sensitive to:

  • Strong acids/bases : Accelerate ester hydrolysis or amide cleavage.

  • UV light : Causes gradual decomposition of the benzothiazine core.

  • High-temperature free-radical reactions : Risk of desulfurization.

Reaction Optimization Parameters

Key factors influencing reaction outcomes:

Parameter Optimal Range Impact
Temperature60–100°CHigher temperatures improve SNAr kinetics
Solvent polarityDMF > DMSO > THFPolar solvents enhance nucleophilicity
Catalyst (for H2)10% Pd/CEnsures complete carbonyl reduction
PurificationSilica chromatography (EtOAc:Hexane)Critical for isolating polar hydrolysis products

Side Reactions and Mitigation

  • Ester vs. Amide Hydrolysis : Under strongly basic conditions (pH >12), competing piperidinylcarbonyl amide hydrolysis occurs, yielding a secondary amine. Mitigated by using milder bases (e.g., NaHCO3).

  • Ring-opening : Prolonged exposure to nucleophiles (>24 hours) may cleave the benzothiazine ring, forming thiophenol derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include ethyl benzoate derivatives with heterocyclic substituents, such as those reported in Molecules (2011) . Key comparisons are outlined below:

Table 1: Structural Comparison with Ethyl Benzoate Analogs

Compound ID Ester Group Linker Type Heterocyclic Substituent Notable Features
Target Compound Methyl Benzothiazin core Piperidin-1-ylcarbonyl, sulfone High polarity (sulfone), rigid
I-6230 Ethyl Phenethylamino Pyridazin-3-yl Flexible linker, basic pyridazine
I-6232 Ethyl Phenethylamino 6-Methylpyridazin-3-yl Methyl enhances hydrophobicity
I-6273 Ethyl Phenethylamino Methylisoxazol-5-yl Isoxazole’s metabolic stability
I-6373 Ethyl Phenethylthio 3-Methylisoxazol-5-yl Thioether linker (oxidation risk)
I-6473 Ethyl Phenethoxy 3-Methylisoxazol-5-yl Ether linker (enhanced stability)

Key Findings:

Ester Group Influence :

  • The methyl ester in the target compound may confer faster hydrolysis rates compared to ethyl esters in analogs, impacting bioavailability .
  • Ethyl esters (e.g., I-6230) typically exhibit longer metabolic half-lives due to reduced esterase susceptibility.

Isoxazole-containing compounds (e.g., I-6273) are often metabolically stable but lack the sulfone’s polarity.

Thioether linkers (e.g., I-6373) introduce oxidation susceptibility, whereas ethers (I-6473) improve stability.

Structural and Conformational Analysis

Benzothiazin Ring Puckering:

The six-membered benzothiazin ring’s non-planarity can be characterized using Cremer-Pople puckering parameters (e.g., amplitude $ Q $ and phase $ \phi $) . While specific data for the target compound is unavailable, analogous heterocycles (e.g., pyridazine in I-6230) often exhibit modest puckering ($ Q \sim 0.5–0.7 \, \text{Å} $) due to steric and electronic effects. The sulfone group in the target compound may increase ring flattening to optimize resonance stabilization.

Crystallographic Methodology:

  • SHELXL is widely used for refining small-molecule structures, ensuring accurate bond-length and angle determinations .
  • WinGX/ORTEP enables visualization of anisotropic displacement parameters, critical for assessing thermal motion in the piperidinyl carbonyl group .

Q & A

Q. Purity Optimization

  • Use HPLC (e.g., C18 column, methanol/water mobile phase) to monitor reaction progress and ensure >95% purity .
  • Recrystallization from ethanol/dichloromethane mixtures can improve crystallinity and remove polar impurities .

How can structural contradictions in crystallographic and spectroscopic data for this compound be resolved?

Advanced Data Analysis
Discrepancies between X-ray crystallography and NMR data often arise from:

  • Conformational flexibility : The piperidinyl and benzothiazin rings may adopt multiple puckering geometries in solution vs. solid state. Use Cremer-Pople parameters to quantify ring puckering .
  • Dynamic effects : Variable-temperature NMR (e.g., 1H NMR at 233–313 K) can identify rotameric equilibria in the piperidine-carbonyl linkage .

Q. Validation Workflow

Refine crystallographic data using SHELXL (with TWIN/BASF commands for twinned crystals) .

Compare DFT-calculated (B3LYP/6-311+G(d,p)) and experimental NMR chemical shifts to validate solution-phase conformers .

What analytical techniques are critical for characterizing the stability of this compound under varying pH conditions?

Q. Basic Stability Assessment

  • pH-rate profiling : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via:
    • UV-Vis spectroscopy (λ_max shifts indicate hydrolysis of the ester or amide groups) .
    • LC-MS to identify degradation products (e.g., free benzoic acid or piperidine fragments) .

Q. Advanced Mechanistic Studies

  • Use HPLC-DAD-ESI-MS/MS to track site-specific degradation. For example, ester hydrolysis is accelerated under alkaline conditions (pH >10), while the sulfone group remains stable .

How should researchers design experiments to investigate the compound's reactivity with nucleophiles?

Q. Basic Reactivity Screening

  • Nucleophile selection : Test primary (e.g., methylamine), secondary (e.g., piperazine), and aromatic (e.g., aniline) nucleophiles in polar aprotic solvents (DMF, DMSO).
  • Kinetic monitoring : Use in situ IR spectroscopy to track carbonyl (C=O) stretching frequency changes during nucleophilic attack .

Q. Advanced Mechanistic Probes

  • Isotopic labeling : Introduce 18O into the ester carbonyl group to distinguish between acyl transfer vs. SN2 mechanisms via mass spectrometry .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic barriers at the piperidin-1-ylcarbonyl site .

What strategies mitigate challenges in reproducing published synthetic yields for this compound?

Q. Troubleshooting Low Yields

  • Moisture sensitivity : Ensure anhydrous conditions for amide coupling steps (e.g., molecular sieves in DMF) .
  • Byproduct formation : Add scavengers (e.g., trisamine resins) to trap unreacted carbodiimide reagents .

Q. Advanced Process Optimization

  • DoE (Design of Experiments) : Vary temperature (0–50°C), stoichiometry (1.0–2.0 eq. reagents), and solvent polarity (DMF vs. THF) to identify robust conditions .
  • Inline analytics : Use ReactIR with a diamond ATR probe to monitor intermediate formation in real time .

How can researchers validate the compound's conformational dynamics in solution?

Q. Basic NMR Techniques

  • NOESY/ROESY : Detect through-space correlations between the methyl benzoate protons and the benzothiazin ring to identify dominant conformers .

Q. Advanced Approaches

  • Residual dipolar coupling (RDC) : Align the compound in a liquid crystalline medium (e.g., PEG/hexanol) to measure angular dependencies in 13C-1H couplings .
  • Molecular dynamics (MD) simulations : Run 100 ns trajectories in explicit solvent (e.g., water/DMSO) using AMBER to model flexibility of the piperidine-carbonyl linkage .

What are best practices for resolving spectral overlaps in 1H NMR analysis of this compound?

Q. Basic Spectral Deconvolution

  • 2D NMR : Use HSQC to assign proton signals to specific carbons, particularly for overlapping aromatic (6.5–8.5 ppm) and piperidine (1.5–3.5 ppm) regions .
  • Variable-temperature NMR : Cool samples to −40°C to sharpen broad signals from exchanging conformers .

Q. Advanced Techniques

  • Pure shift NMR : Apply PSYCHE pulse sequences to collapse multiplet signals into singlets for complex aromatic regions .
  • 13C-DEPTQ : Differentiate quaternary carbons in the benzothiazin ring from CH/CH2 groups .

How can computational methods predict the compound's solubility and crystallinity?

Q. Basic Predictions

  • Solubility parameters : Use Hansen solubility spheres (δD, δP, δH) calculated via COSMO-RS to identify optimal solvents (e.g., acetone vs. ethyl acetate) .

Q. Advanced Modeling

  • Polymorph screening : Perform lattice energy minimization with PIXELC to predict stable crystal forms .
  • MD-based solubility : Simulate free energy of solvation (ΔG_solv) using OPLS-AA force fields in water/ethanol mixtures .

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